2-Tetradecylcyclobutanone
Overview
Description
2-Tetradecylcyclobutanone is an organic compound with the chemical formula C18H34O. It is a colorless to light yellow liquid with a distinctive smell. This compound belongs to the class of cyclic ketones and is primarily known for its presence in irradiated lipid-containing foods .
Mechanism of Action
Target of Action
2-Tetradecylcyclobutanone (2-ACB) is primarily used as a chemical marker in the analysis of lipid-containing foods that have been prepared by irradiation
Mode of Action
It is a specific radiolytic product formed in lipid-containing food when it undergoes irradiation . The presence of 2-ACB in food is a strong indicator that the food has been irradiated .
Pharmacokinetics
It is known that it can be extracted from irradiated food samples using n-hexane, followed by defatting and cleanup with a silica gel mini-column .
Result of Action
The primary result of the action of 2-ACB is its use as a marker for food irradiation. Its presence in food samples indicates that the food has undergone irradiation . This can be useful for regulatory purposes and for ensuring food safety.
Action Environment
The formation of 2-ACB is influenced by the irradiation process. Factors such as the intensity of the irradiation, the type of food being irradiated, and the specific conditions of the irradiation process can all influence the amount of 2-ACB that is formed .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a product of food irradiation, specifically in lipid-containing foods
Cellular Effects
The cytotoxic effects of 2-Tetradecylcyclobutanone have been studied in hepatic cell lines. While no toxicity was observed for this compound in all cells for all tested conditions, it was found to influence cell function
Molecular Mechanism
It is known that it is a radiolytic product formed when foods containing fatty acids are irradiated
Temporal Effects in Laboratory Settings
It is known that the production of this compound decreases in samples cooled with ice and dry ice compared with those at room temperature .
Metabolic Pathways
It is known to be a radiolytic product formed when foods containing fatty acids are irradiated
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Tetradecylcyclobutanone can be synthesized through the irradiation of lipid-containing foods. The process involves the exposure of these foods to ionizing radiation, which leads to the formation of 2-alkylcyclobutanones, including this compound .
Industrial Production Methods: The industrial production of this compound typically involves the irradiation of foods such as meats, nuts, cheeses, and fish. This method is widely used for food preservation, as it effectively kills microorganisms that contaminate food or cause spoilage .
Chemical Reactions Analysis
Types of Reactions: 2-Tetradecylcyclobutanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce this compound.
Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-Tetradecylcyclobutanone has several scientific research applications across various fields:
Chemistry: It is used as a chemical marker in the analysis of lipid-containing foods prepared by irradiation.
Biology: Studies have explored its potential role in promoting experimental colon carcinogenesis.
Medicine: Research is ongoing to understand its effects on human health, particularly in relation to its presence in irradiated foods.
Comparison with Similar Compounds
2-Dodecylcyclobutanone: Another 2-alkylcyclobutanone formed during the irradiation of lipid-containing foods.
2-Hexadecylcyclobutanone: A similar compound with a longer alkyl chain.
Comparison: 2-Tetradecylcyclobutanone is unique due to its specific alkyl chain length, which influences its chemical properties and behavior. Compared to 2-dodecylcyclobutanone and 2-hexadecylcyclobutanone, it has distinct applications and potential health effects .
Properties
IUPAC Name |
2-tetradecylcyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(17)19/h17H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZLOIBLMXPDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340742 | |
Record name | 2-Tetradecylcyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35493-47-1 | |
Record name | 2-Tetradecylcyclobutanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35493-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Tetradecylcyclobutanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035493471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Tetradecylcyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Tetradecylcyclobutanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-TETRADECYLCYCLOBUTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZJN11424N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Tetradecylcyclobutanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037517 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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